molecular formula C19H22N2O5 B4588883 N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}-3-methoxybenzamide

N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}-3-methoxybenzamide

Cat. No.: B4588883
M. Wt: 358.4 g/mol
InChI Key: VKRNMUMUUXBAOV-UHFFFAOYSA-N
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Description

N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}-3-methoxybenzamide is a useful research compound. Its molecular formula is C19H22N2O5 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.15287181 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}-3-methoxybenzamide's molecular structure and intermolecular interactions can be studied using computational and X-ray crystallographic methods. For instance, Karabulut et al. (2014) explored the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, highlighting the impact of intermolecular interactions on molecular geometry. Such studies are crucial for understanding the physical and chemical properties of benzamide derivatives (Karabulut et al., 2014).

Antioxidant and Neuroprotective Properties

Research indicates that derivatives of benzamides, including compounds structurally similar to this compound, possess significant antioxidant and neuroprotective properties. Hur et al. (2013) synthesized benzamide analogs and tested their cytoprotective effects against oxidative stress, demonstrating their potential as neuroprotective agents (Hur et al., 2013).

Applications in Polymer Synthesis

Benzamide derivatives are also used in the synthesis of novel polymers. Butt et al. (2005) synthesized new diamines, including benzamide derivatives, which were polymerized with various anhydrides to create unique polymers with desirable properties for specific applications (Butt et al., 2005).

Role in Enhancing Antioxidant Properties

Further research by Perin et al. (2018) involved preparing a range of N-arylbenzamides with varying methoxy and hydroxy groups. Their study revealed that these compounds exhibited improved antioxidative properties, suggesting potential applications in designing potent antioxidants (Perin et al., 2018).

Use in Medicinal Chemistry

In medicinal chemistry, 3-methoxybenzamide, a related compound, has been studied for its ability to inhibit cell differentiation, demonstrating potential for in vivo control of immune responses. This application could be significant in developing treatments for various diseases (Broomhead & Hudson, 1985).

Psychoactive Compound Research

Podolsky et al. (2017) studied the psycho- and neurotropic properties of benzamide derivatives in vivo, identifying compounds with specific sedative and anti-amnesic effects. This research is crucial for the development of new psychoactive drugs (Podolsky et al., 2017).

Properties

IUPAC Name

N-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-24-14-6-4-5-13(11-14)19(23)20-10-9-18(22)21-16-8-7-15(25-2)12-17(16)26-3/h4-8,11-12H,9-10H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRNMUMUUXBAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCNC(=O)C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.